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Compound of Interest

Compound Name: Sobrac

Cat. No.: B8236314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sobrac's performance as an acid ceramidase

(AC) inhibitor against other known alternatives. The information presented is supported by

experimental data to assist researchers in making informed decisions for their studies.

Introduction to Acid Ceramidase Inhibition
Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a crucial role in sphingolipid

metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1]

This enzymatic activity is central to regulating the cellular balance of bioactive lipids like

ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which are key signaling

molecules involved in cell proliferation, apoptosis, and differentiation.[2] Overexpression of acid

ceramidase has been implicated in various cancers, contributing to tumor growth and

resistance to therapy.[3][4] Consequently, the inhibition of acid ceramidase has emerged as a

promising therapeutic strategy. This guide focuses on Sobrac, a potent inhibitor of acid

ceramidase, and compares its efficacy with other compounds.

Comparative Analysis of Acid Ceramidase Inhibitors
The inhibitory potential of Sobrac and other compounds against acid ceramidase has been

evaluated in various studies. The following table summarizes the half-maximal inhibitory

concentration (IC50) values, providing a quantitative comparison of their potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8236314?utm_src=pdf-interest
https://www.benchchem.com/product/b8236314?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5330250/
https://www.uniprot.org/uniprotkb/Q13510/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740300/
https://pubmed.ncbi.nlm.nih.gov/30988134/
https://www.benchchem.com/product/b8236314?utm_src=pdf-body
https://www.benchchem.com/product/b8236314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor IC50 Value
Cell Line/Assay
Condition

Reference

Sobrac 52 nM In vitro dose-response [5]

B-13 ~10 µM In vitro [6]

N-oleoylethanolamine

(NOE)
Ki ~ 500 µM --- [6]

D-MAPP 1-5 µM
In vitro (HL-60 cell

extracts)
[6]

Carmofur 11-104 µM

U87MG cells and

patient-derived GSC

lines

[7]

ARN14988 11-104 µM

U87MG cells and

patient-derived GSC

lines

[7]

ARN14974 79 nM
Intracellular acid

ceramidase
[8]

Ceranib-1 55 µM
Cell-based assay

(SKOV3 cells)
[9]

Ceranib-2 28 µM
Cell-based assay

(SKOV3 cells)
[9]

LCL-521 Not specified --- [4]

RBM1-12 0.53 µM In vitro dose-response [5]

RBM1-13 11.2 µM In vitro dose-response [5]

Signaling Pathway of Acid Ceramidase
Acid ceramidase activity directly influences the sphingolipid signaling pathway. By hydrolyzing

ceramide, it reduces the levels of this pro-apoptotic lipid while increasing the levels of

sphingosine, the precursor for the pro-survival molecule sphingosine-1-phosphate (S1P). This
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shift in the ceramide/S1P ratio can activate downstream signaling cascades, such as the

PI3K/Akt pathway, promoting cell survival and proliferation.[3]
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Caption: Acid Ceramidase Signaling Pathway.

Experimental Protocol: Fluorogenic Acid
Ceramidase Activity Assay
The inhibitory effect of compounds on acid ceramidase is commonly validated using a

fluorogenic assay. This method provides a sensitive and high-throughput-compatible way to

measure enzyme activity.

Principle:

The assay utilizes a fluorogenic ceramide analog, such as RBM14-C12, as a substrate.[5][10]

[11] The hydrolysis of the amide bond in the substrate by acid ceramidase releases a

fluorescent product. The increase in fluorescence intensity is directly proportional to the

enzyme activity.

Materials:

Cell lysates containing acid ceramidase

Fluorogenic substrate (e.g., RBM14-C12)
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Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)[5]

Test compounds (e.g., Sobrac) dissolved in a suitable solvent (e.g., DMSO)

96-well microplates

Fluorescence microplate reader

Procedure:

Preparation: Prepare serial dilutions of the test compounds.

Reaction Setup: In a 96-well plate, add the cell lysate, assay buffer, and the test compound

or vehicle control.

Initiation: Add the fluorogenic substrate to each well to start the reaction.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 3 hours).[5]

Measurement: Measure the fluorescence intensity at appropriate excitation and emission

wavelengths.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Determine the IC50 value by plotting the percentage of

inhibition against the logarithm of the compound concentration and fitting the data to a dose-

response curve.
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Caption: Fluorogenic AC Inhibition Assay Workflow.
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Conclusion
The data presented in this guide highlight Sobrac as a highly potent inhibitor of acid

ceramidase, with an IC50 value in the nanomolar range. Its superior potency compared to

many other existing inhibitors makes it a valuable tool for researchers studying the role of acid

ceramidase in various physiological and pathological processes. The provided experimental

protocol offers a standardized method for validating the inhibitory effects of Sobrac and other

compounds, ensuring reproducibility and comparability of results across different studies. For

drug development professionals, the potent and specific nature of Sobrac makes it an

attractive lead compound for the development of novel therapeutics targeting diseases

associated with elevated acid ceramidase activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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